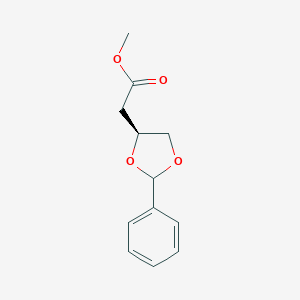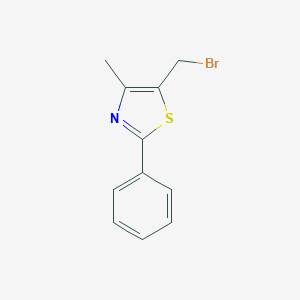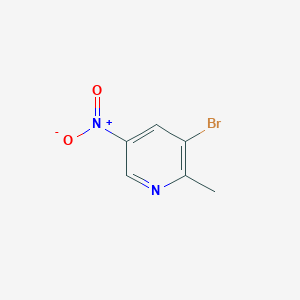
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine, also known as DMT, is a naturally occurring psychedelic compound that has been used for centuries in various cultures for spiritual and medicinal purposes. It is a member of the tryptamine family of compounds and is found in several plants and animals, including the ayahuasca vine and certain species of mushrooms.
Wirkmechanismus
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine works primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to changes in neural activity and the release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine produces its psychedelic effects is not fully understood, but it is believed to involve the activation of certain brain regions involved in sensory perception, emotion, and cognition.
Biochemische Und Physiologische Effekte
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the release of cortisol, a stress hormone, and has been shown to have immunomodulatory effects. In addition, 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to increase the expression of certain genes involved in neural plasticity and the formation of new neural connections.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, its illegal status and the difficulty of obtaining it for research purposes can be a significant limitation. In addition, the intense and unpredictable nature of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine experiences can make it difficult to study in a controlled laboratory setting.
Zukünftige Richtungen
There are several areas of future research that could further our understanding of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its potential applications. These include studies on the long-term effects of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine use, the potential therapeutic applications of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine in the treatment of mental health disorders, and the development of new and more effective methods for synthesizing and administering 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine. In addition, further research is needed to better understand the mechanism of action of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its effects on the brain and body.
Synthesemethoden
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be synthesized in a laboratory setting using various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the decarboxylation of tryptamine-4,5-dicarboxylic acid, and the condensation of indole-3-acetaldehyde with methylamine. However, due to its illegal status in many countries, the synthesis and possession of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine is highly regulated and restricted.
Wissenschaftliche Forschungsanwendungen
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience, psychology, and psychiatry. Studies have shown that 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can induce profound altered states of consciousness, including mystical experiences and spiritual insights. It has also been shown to have potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
174148-40-4 |
|---|---|
Produktname |
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H15N/c1-7-6-10-5-3-4-9(10)8(7)2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
WSLPBTYNOBZWIC-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCC2=C1C |
Kanonische SMILES |
CC1CN2CCCC2=C1C |
Synonyme |
1H-Pyrrolizine,2,3,5,6-tetrahydro-6,7-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




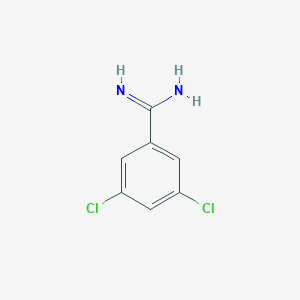
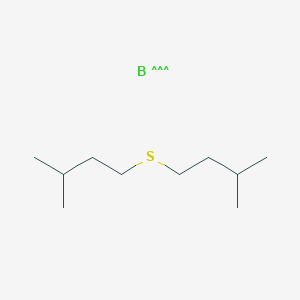
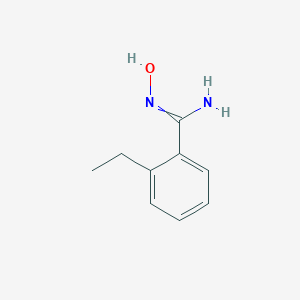
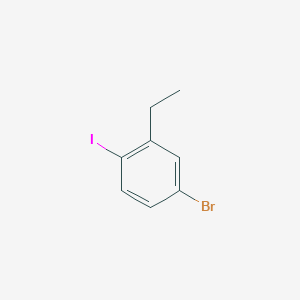
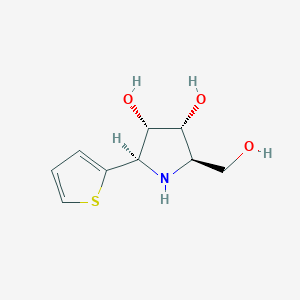
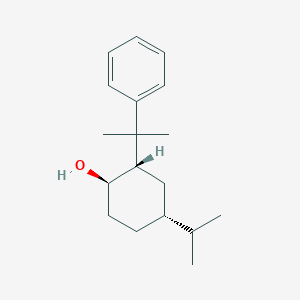
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

